molecular formula C8H12N2 B8539214 (2R)-2-(2-Methylpropyl)butanedinitrile CAS No. 867258-43-3

(2R)-2-(2-Methylpropyl)butanedinitrile

Cat. No.: B8539214
CAS No.: 867258-43-3
M. Wt: 136.19 g/mol
InChI Key: KOINRLSRVTULIE-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-(2-Methylpropyl)butanedinitrile is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

867258-43-3

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(2R)-2-(2-methylpropyl)butanedinitrile

InChI

InChI=1S/C8H12N2/c1-7(2)5-8(6-10)3-4-9/h7-8H,3,5H2,1-2H3/t8-/m0/s1

InChI Key

KOINRLSRVTULIE-QMMMGPOBSA-N

Isomeric SMILES

CC(C)C[C@H](CC#N)C#N

Canonical SMILES

CC(C)CC(CC#N)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The racemization of (R)-2-isobutyl-succinonitrile was carried out on material recovered from bioconversion of racemic 2-isobutyl-succinonitrile with NIT-102 C2. A mixture of (R)-2-isobutyl-succinonitrile (1.36 g, 10 mmol, 69% ee), toluene (5 mL) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.076 g, 5 mmol) was refluxed for 2 h. Water (10 mL) was added to the reaction and the resulting mixture extracted with ethyl acetate (2×10 mL). The combined organic extracts were washed sequentially with 5% HCl (20 mL) and saturated aqueous sodium chloride (20 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give racemic 2-isobutyl-succinonitrile (1.14 g, 84%). Enantiomeric purity was determined by GC using a Chiraldex™ G-TA column (30 M×0.25 mm ID, 125 micron film thickness).
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10 mL
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Synthesis routes and methods II

Procedure details

A mixture of ethyl cyanoacetate (73.3 g, 6.48 mol), isovaleraldehyde (613.9 g, 7.13 mol), piperidine (5.5 g, 0.065 mol), and hexane (0.5 L) was placed under reflux with continuous removal of water. When no additional water was collected, the mixture was cooled and distilled under vacuum to remove solvent. Isopropanol (1 L) was added to the remaining oil, followed by a solution of potassium cyanide (422 g, 6.48 mol) in water (2 L). The reaction mixture was maintained below 35° C. during addition of the potassium cyanide solution and then held at approximately 35° C. for 4 h. The reaction mixture was distilled at atmospheric pressure until a temperature of 95° C. was reached and then refluxed at this temperature for 5 h. The reaction mixture was cooled, diluted with water (0.5 L) and extracted with 1 L methyl tert-butyl ether (MTBE). The MTBE extract was washed with water (0.5 L), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to give 873.4 g of 2-isobutyl-succinonitrile as an oil. Purified samples of 2-isobutyl-succinonitrile can be obtained by vacuum distillation (90° C. at 0.275 mm Hg).
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73.3 g
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2 L
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